molecular formula C18H19N5OS B2643845 N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1234831-87-8

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2643845
CAS No.: 1234831-87-8
M. Wt: 353.44
InChI Key: DJALYSZUTCYIFU-UHFFFAOYSA-N
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Description

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic carboxamide derivative featuring a benzo[c][1,2,5]thiadiazole core linked to a piperidin-4-ylmethyl group substituted with a pyridin-2-yl moiety. The benzo-thiadiazole ring system contributes to π-π stacking interactions and electron-deficient properties, while the pyridinyl-piperidine segment may enhance solubility and target binding in biological systems .

Properties

IUPAC Name

N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c24-18(14-4-5-15-16(11-14)22-25-21-15)20-12-13-6-9-23(10-7-13)17-3-1-2-8-19-17/h1-5,8,11,13H,6-7,9-10,12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJALYSZUTCYIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of oncology and neuropharmacology. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that combines a benzo[c][1,2,5]thiadiazole moiety with a piperidine and pyridine ring system. This unique combination is believed to contribute significantly to its biological properties.

1. Antitumor Activity

Research indicates that derivatives of benzo[c][1,2,5]thiadiazole exhibit notable antitumor activity. For instance, compounds bearing similar structural motifs have been shown to inhibit key signaling pathways involved in tumor growth.

  • Case Study : A study evaluated the activity of various benzo[c][1,2,5]thiadiazole derivatives against the ALK5 kinase, a target in cancer therapy. One derivative exhibited an IC50 value of 0.008 μM, indicating potent inhibitory effects compared to standard drugs .

2. Neuropharmacological Effects

The compound's piperidine and pyridine components suggest potential neuropharmacological applications. Compounds with similar structures have been explored for their effects on neurotransmitter systems.

  • Research Findings : A series of pyridine derivatives were found to modulate GABA receptor activity, suggesting that this compound could influence GABAergic signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural components:

Structural ComponentInfluence on Activity
Benzo[c][1,2,5]thiadiazoleEssential for cytotoxic activity
Piperidine RingModulates receptor interactions
Pyridine SubstituentEnhances binding affinity

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound. However, detailed toxicity profiles remain under investigation.

ADMET Properties

A predictive analysis of the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties indicates:

PropertyResult
SolubilityModerate
BioavailabilityHigh
MetabolismLiver (CYP enzymes)
ToxicityLow (preliminary)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

The benzo[c][1,2,5]thiadiazole core distinguishes the target compound from analogs with thiazole, pyrimidine, or imidazothiazole systems:

Compound Core Structure Key Substituents Biological Relevance
Target compound Benzo[c][1,2,5]thiadiazole Pyridin-2-yl-piperidinylmethyl Potential kinase/antimicrobial activity
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate () Thiazole 4-Pyridinyl, methyl Studied for receptor inhibition
ND-11543 () Imidazo[2,1-b]thiazole Trifluoromethylpyridinyl, piperazinyl Anti-tuberculosis activity (in vitro)
BMS-354825 (Dasatinib) () Thiazole Chlorophenyl, methylpyrimidinyl FDA-approved kinase inhibitor
  • Thiadiazole vs.
  • Imidazothiazole : ND-11543’s imidazothiazole core demonstrates anti-tuberculosis activity, suggesting the target compound’s benzo-thiadiazole system could be tuned for similar applications .

Substituent Variations

  • Piperidine/Piperazine Modifications :

    • The target compound’s pyridin-2-yl-piperidine group contrasts with ND-11543’s trifluoromethylpyridinyl-piperazine, which may influence metabolic stability and blood-brain barrier penetration .
    • In , a tert-butylcarbamoyl-piperidine analog shows how bulkier substituents reduce solubility but enhance hydrophobic interactions .
  • Aromatic Substituents :

    • Dasatinib’s chlorophenyl and methylpyrimidinyl groups confer kinase selectivity, whereas the target compound’s pyridinyl-piperidine may favor different targets (e.g., GPCRs or proteases) .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The pyridinyl group enhances water solubility compared to tert-butylcarbamoyl analogs .
  • Lipophilicity : Benzo-thiadiazole’s planar structure may increase logP relative to Dasatinib’s thiazole, affecting membrane permeability .
  • Metabolic Stability : The absence of ester groups (cf. ’s ethyl carboxylates) suggests slower hepatic clearance for the target compound .

Q & A

Basic: How can researchers optimize the synthesis yield of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?

Methodological Answer:
Synthetic optimization requires addressing solvent polarity, base selection, and reaction time. For example:

  • Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution in carboxamide coupling steps by stabilizing intermediates .
  • Base sensitivity : Use weaker bases (e.g., NaHCO₃) to avoid decomposition of acid-sensitive intermediates like benzo[c][1,2,5]thiadiazole derivatives .
  • Catalytic efficiency : Pd-mediated coupling (e.g., Suzuki-Miyaura) can improve regioselectivity in pyridyl-piperidine substitutions .
    Key Data :
  • Yield improvements from 39% to 65% were reported using Pd(PPh₃)₄ in THF for analogous piperidine-thiazole carboxamides .

Basic: What analytical methods validate the structural integrity of this compound?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Confirm regiochemistry of the pyridin-2-yl-piperidine linkage (e.g., δ 8.2–8.5 ppm for pyridine protons) and methylene bridge integration .
  • HPLC-PDA : Assess purity (>95%) and detect byproducts (e.g., des-methyl analogs) .
  • HRMS : Verify molecular weight (e.g., [M+H]⁺ at m/z 424.1234 for C₁₉H₂₀N₅O₂S) .

Advanced: How does the pyridin-2-yl-piperidine moiety influence bioactivity in SAR studies?

Methodological Answer:
The piperidine-pyridine system enhances target binding through:

  • Conformational rigidity : Restricts rotational freedom, improving affinity for kinase ATP pockets (e.g., analog studies showed 10-fold potency increases vs. flexible chains) .
  • Hydrogen bonding : Pyridine N coordinates with backbone amides (e.g., in Dasatinib analogs, pyridyl N forms key interactions with Abl1 kinase) .
    Data Contradiction :
  • Some studies report reduced activity when replacing pyridin-2-yl with pyrimidin-4-yl, suggesting steric and electronic specificity .

Advanced: What strategies resolve low reproducibility in synthesizing the benzo[c][1,2,5]thiadiazole core?

Methodological Answer:
Inconsistent yields often arise from:

  • Oxidative side reactions : Use inert atmospheres (N₂/Ar) to prevent thiadiazole ring oxidation .
  • Purification challenges : Employ gradient flash chromatography (hexane:EtOAc → 1:3) to separate regioisomers .
    Case Study :
  • A 2021 flow-chemistry protocol improved reproducibility for diazomethane analogs by controlling reaction exothermicity and residence time .

Advanced: How to address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Docking validation : Compare multiple software (AutoDock vs. Schrödinger) to assess binding poses. For example, benzo[c][1,2,5]thiadiazole derivatives showed false-positive π-π stacking in AutoDock but not in Glide .
  • Solvent effects : Include explicit water molecules in MD simulations to account for hydrophobic pocket solvation .
    Data Gap :
  • Predicted IC₅₀ values for kinase inhibition often underestimate experimental results by 2–5 μM due to membrane permeability limitations .

Advanced: What pharmacophore features are critical for optimizing this compound’s pharmacokinetics?

Methodological Answer:

  • Lipophilicity (LogP) : Aim for 2.5–3.5 to balance solubility and membrane permeability (e.g., piperidine N-methylation reduces LogP from 3.8 to 2.9) .
  • Metabolic stability : Introduce fluorine at the benzothiadiazole 4-position to block CYP3A4-mediated oxidation .
    Case Study :
  • Analog 58 (LogP 3.1) showed 3× higher plasma exposure than 59 (LogP 4.2) in murine models .

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